molecular formula C11H21NO5 B6187333 3-{[(tert-butoxy)carbonyl](3-hydroxypropyl)amino}propanoic acid CAS No. 1953158-41-2

3-{[(tert-butoxy)carbonyl](3-hydroxypropyl)amino}propanoic acid

Cat. No.: B6187333
CAS No.: 1953158-41-2
M. Wt: 247.3
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Description

3-{(tert-butoxy)carbonylamino}propanoic acid is a compound with the molecular formula C11H21NO5 and a molecular weight of 247.29 g/mol . This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a hydroxypropyl group, and a propanoic acid moiety. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of base catalysts and organic solvents to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-{(tert-butoxy)carbonylamino}propanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include carbonyl compounds, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-{(tert-butoxy)carbonylamino}propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{(tert-butoxy)carbonylamino}propanoic acid involves its interaction with specific molecular targets and pathways. The Boc group provides protection to the amino group, allowing selective reactions to occur at other functional sites. The hydroxypropyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • 3-{(tert-butoxy)carbonylamino}propanoic acid
  • 3-{(tert-butoxy)carbonylamino}propanoic acid
  • 3-{(tert-butoxy)carbonylamino}butanoic acid

Uniqueness

3-{(tert-butoxy)carbonylamino}propanoic acid is unique due to its specific combination of functional groups, which provides distinct reactivity and stability compared to similar compounds. The presence of the hydroxypropyl group offers additional sites for chemical modification, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

1953158-41-2

Molecular Formula

C11H21NO5

Molecular Weight

247.3

Purity

95

Origin of Product

United States

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